molecular formula C12H13ClN2O2 B3082802 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride CAS No. 1134483-46-7

4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride

Cat. No. B3082802
CAS RN: 1134483-46-7
M. Wt: 252.69 g/mol
InChI Key: YIFQRHZPDXWIHJ-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride” is a derivative of imidazole, which is a heterocyclic compound . The imidazole ring is a common feature in many important biological molecules, including histidine and histamine .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring attached to a benzene ring via a methylene (-CH2-) group, with a carboxylic acid (-COOH) group also attached to the benzene ring . The presence of the imidazole ring and the carboxylic acid group could result in interesting chemical properties, such as the ability to participate in hydrogen bonding .


Chemical Reactions Analysis

As for the chemical reactions, the imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions . The carboxylic acid group can undergo typical acid-base reactions, and can also be converted into other functional groups such as esters and amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups . Generally, compounds with imidazole rings and carboxylic acid groups are polar and can form hydrogen bonds .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study utilized LC-MS/MS to investigate the degradation processes of nitisinone, a compound with applications in treating hereditary metabolic diseases, revealing insights into its stability and degradation products (Barchańska et al., 2019). This research could inform the stability and environmental impact assessments of similar compounds.

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This review explores the environmental impact of parabens, offering insights into the persistence and biodegradability of chemical compounds in water systems (Haman et al., 2015). Understanding such environmental interactions is critical for assessing the ecological safety of chemical compounds.

Imidazole Derivatives and Their Antitumor Activity

The review on imidazole derivatives, including their synthesis and antitumor activities, provides a comprehensive overview of the therapeutic potential of these compounds (Iradyan et al., 2009). This could guide research into analogous compounds for cancer treatment.

DNA Minor Groove Binder Hoechst 33258 and Its Analogues

Research on Hoechst 33258 and its analogues focuses on their applications in biology and medicine, particularly for DNA staining and analysis (Issar & Kakkar, 2013). Such studies underscore the importance of chemical compounds in facilitating biological research.

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

The review highlights the synthesis and biological activities of Mannich bases of benzimidazole derivatives, emphasizing their significance in medicinal chemistry (Vasuki et al., 2021). This suggests avenues for developing new therapeutic agents from similar compounds.

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, the imidazole ring could potentially interact with biological targets, given that it’s a feature of some amino acids and other bioactive molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, given the biological relevance of imidazole .

properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-9-13-6-7-14(9)8-10-2-4-11(5-3-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFQRHZPDXWIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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